molecular formula C9H9BrClNO B7951156 5-Bromo-2-chloro-3-(cyclopropylmethoxy)pyridine

5-Bromo-2-chloro-3-(cyclopropylmethoxy)pyridine

Cat. No.: B7951156
M. Wt: 262.53 g/mol
InChI Key: GRJSAZAPUZQTDA-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-3-(cyclopropylmethoxy)pyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of bromine, chlorine, and a cyclopropylmethoxy group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-3-(cyclopropylmethoxy)pyridine typically involves multiple steps. One common method includes the halogenation of a pyridine derivative followed by the introduction of the cyclopropylmethoxy group. For example, starting with 2-chloropyridine, bromination can be achieved using bromine or a brominating agent under controlled conditions. The cyclopropylmethoxy group can then be introduced via a nucleophilic substitution reaction using cyclopropylmethanol in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-3-(cyclopropylmethoxy)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-chloro-3-(cyclopropylmethoxy)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-3-(cyclopropylmethoxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms and the cyclopropylmethoxy group can influence its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-Bromo-2-chloro-3-(cyclopropylmethoxy)pyridine lies in the combination of its substituents, which confer distinct chemical properties and reactivity. The presence of both bromine and chlorine atoms, along with the cyclopropylmethoxy group, makes it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

5-bromo-2-chloro-3-(cyclopropylmethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO/c10-7-3-8(9(11)12-4-7)13-5-6-1-2-6/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJSAZAPUZQTDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(N=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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